molecular formula C16H16FNO B12621912 1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one CAS No. 920803-94-7

1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one

Cat. No.: B12621912
CAS No.: 920803-94-7
M. Wt: 257.30 g/mol
InChI Key: IPWVMJHUEUHBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one is an organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with phenethylamine under specific conditions. The reaction may proceed through a reductive amination process, where the aldehyde group is reduced and the amine group is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. Catalysts and solvents are often used to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Contains a methyl group on the phenyl ring.

    1-(4-Methoxyphenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Features a methoxy group on the phenyl ring.

Uniqueness

The presence of the fluorine atom in 1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, which can affect their pharmacokinetic properties and interactions with biological targets.

Properties

CAS No.

920803-94-7

Molecular Formula

C16H16FNO

Molecular Weight

257.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(2-phenylethylamino)ethanone

InChI

InChI=1S/C16H16FNO/c17-15-8-6-14(7-9-15)16(19)12-18-11-10-13-4-2-1-3-5-13/h1-9,18H,10-12H2

InChI Key

IPWVMJHUEUHBFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.